molecular formula C7H8N2O B3151191 3,5,6,7-Tetrahydro-4H-benzo[d]imidazol-4-one CAS No. 70500-91-3

3,5,6,7-Tetrahydro-4H-benzo[d]imidazol-4-one

Cat. No.: B3151191
CAS No.: 70500-91-3
M. Wt: 136.15 g/mol
InChI Key: RBTNKOKYJAHDSF-UHFFFAOYSA-N
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Description

3,5,6,7-Tetrahydro-4H-benzo[d]imidazol-4-one is a heterocyclic compound that belongs to the imidazole family. This compound features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. It is an important scaffold in medicinal chemistry, agrochemicals, and natural products due to its versatile chemical properties and biological activities .

Mechanism of Action

Target of Action

The primary target of 1,5,6,7-Tetrahydro-4H-benzimidazol-4-one is the human neutrophil elastase (HNE) . HNE is a serine protease that plays a crucial role in the immune response. Excessive hne activity can lead to various diseases .

Mode of Action

The compound acts as an inhibitor of HNE . It binds to the active site of the enzyme, preventing it from catalyzing the breakdown of proteins.

Biochemical Pathways

The inhibition of HNE affects the proteolytic pathway. By preventing the breakdown of certain proteins, the compound helps maintain the integrity of tissues that could otherwise be damaged by excessive proteolysis. The downstream effects include reduced inflammation and tissue damage .

Pharmacokinetics

The compound has been found to have reasonable stability in aqueous buffer, with a half-life exceeding 1 hour . This suggests that it may have suitable bioavailability for therapeutic use.

Result of Action

The molecular effect of the compound’s action is the inhibition of HNE, leading to a decrease in protein breakdown. On a cellular level, this can result in reduced inflammation and tissue damage, potentially alleviating symptoms of diseases associated with excessive HNE activity .

Action Environment

The action of 1,5,6,7-Tetrahydro-4H-benzimidazol-4-one can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy. Furthermore, the presence of other substances, such as other proteins or drugs, could potentially interact with the compound and alter its effects .

Chemical Reactions Analysis

Types of Reactions

3,5,6,7-Tetrahydro-4H-benzo[d]imidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Imidazole-4,5-diones

    Reduction: Reduced imidazole derivatives

    Substitution: N-alkyl or N-acyl imidazole derivatives

Properties

IUPAC Name

1,5,6,7-tetrahydrobenzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-6-3-1-2-5-7(6)9-4-8-5/h4H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTNKOKYJAHDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500027
Record name 1,5,6,7-Tetrahydro-4H-benzimidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70500-91-3
Record name 1,5,6,7-Tetrahydro-4H-benzimidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 1,5,6,7-Tetrahydro-4H-benzimidazol-4-ones as urease inhibitors?

A1: Studies have shown that substituted 1,5,6,7-Tetrahydro-4H-benzimidazol-4-ones act as reversible competitive inhibitors of urease [, ]. This means they compete with the natural substrate, urea, for binding to the active site of the enzyme. This binding hinders the enzyme's ability to catalyze the hydrolysis of urea, effectively inhibiting its activity.

Q2: How does the structure of 1,5,6,7-Tetrahydro-4H-benzimidazol-4-ones influence their inhibitory activity?

A2: Research indicates a structure-activity relationship (SAR) exists within this class of compounds []. The inhibition constant (Ki), a measure of inhibitory potency, varies depending on the substituents present on the benzimidazolone core. Specifically, three derivatives (BI I-III) demonstrated promising Ki values ranging from 29 to 82 µM, highlighting the impact of specific structural modifications on enhancing potency [].

Q3: What are the potential therapeutic applications of these compounds?

A3: Due to their urease inhibitory activity, 1,5,6,7-tetrahydro-4H-benzimidazol-4-ones, specifically BI I-III, are proposed as potential therapeutic agents for gastrointestinal disorders associated with elevated urease activity, such as stomach and duodenal ulcers []. By inhibiting urease, these compounds could help manage the symptoms and progression of such conditions.

Q4: Are there any available methods for synthesizing 1,5,6,7-tetrahydro-4H-benzimidazol-4-one derivatives?

A4: Yes, research outlines synthetic routes for these compounds. One study highlights the synthesis of 1,5,6,7-tetrahydro-4H-benzimidazol-4-one derivatives using 2,6-bis(hydroxyimino)cyclohexan-1-one as a starting material []. Further research explores the synthesis of related benzimidazolone derivatives starting from 2-acylcyclohexane-1,3-diones alkoximes []. These studies provide valuable insights into the preparation of this class of compounds for further investigation.

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